REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[C:14](OC(=O)C)(=[O:16])[CH3:15]>O1CCCC1>[N+:1]([C:4]1[CH:5]=[C:6]([S:10]([NH:13][C:14](=[O:16])[CH3:15])(=[O:11])=[O:12])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
615 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
4-N,N-dimethylaminopyridine
|
Quantity
|
166 mg
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 10% citric acid solution
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 946 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |